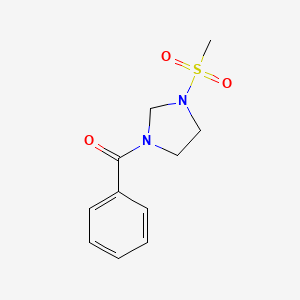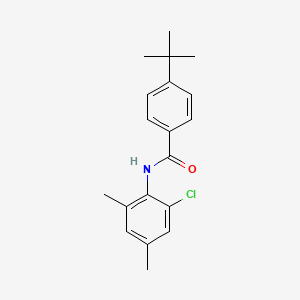
4-tert-butyl-N-(2-chloro-4,6-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions and direct polycondensation methods. For example, Hsiao et al. (2000) detailed the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from similar processes, demonstrating the chemical versatility and reactivity of compounds with tert-butyl and chloro-dimethylphenyl groups (Hsiao, Yang, & Chen, 2000).
Molecular Structure Analysis
The crystal structure analysis and spectroscopic investigations of similar benzamide compounds have been performed using X-ray diffraction and various spectroscopic methods, including IR, NMR, and UV-Vis spectra. These analyses offer insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, providing a detailed understanding of the molecular architecture of such compounds (Demir et al., 2016).
Chemical Reactions and Properties
Research on compounds with similar chemical structures has shown that they can undergo a variety of chemical reactions, leading to the formation of polyamides with high thermal stability and solubility in polar solvents. These reactions and the resulting properties highlight the chemical reactivity and potential applications of these compounds in material science and polymer chemistry (Yang, Hsiao, & Yang, 1999).
Physical Properties Analysis
The physical properties of related aromatic polyamides, such as solubility, thermal stability, and film-forming ability, have been extensively studied. These properties are influenced by the molecular structure, particularly the presence of tert-butyl and chloro-dimethylphenyl groups, which contribute to the noncrystalline nature and excellent solubility of these polyamides. The thermal analysis reveals high glass transition temperatures and significant thermal degradation resistance, indicative of their potential for high-performance applications (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties of 4-tert-Butyl-N-(2-chloro-4,6-dimethylphenyl)benzamide derivatives, including their reactivity and interactions, are crucial for understanding their potential applications. Studies on similar compounds have explored their electrochemical and electrochromic properties, demonstrating how structural modifications can influence these properties. For instance, polyamides containing di-tert-butyl side groups have shown unique electronic characteristics due to their molecular design (Chern, Twu, & Chen, 2009).
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-chloro-4,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-12-10-13(2)17(16(20)11-12)21-18(22)14-6-8-15(9-7-14)19(3,4)5/h6-11H,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAAUBCSAJPTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-chloro-4,6-dimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5636033.png)
![5,5-dimethyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5636036.png)
![{3-allyl-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5636044.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5636050.png)
![2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5636061.png)
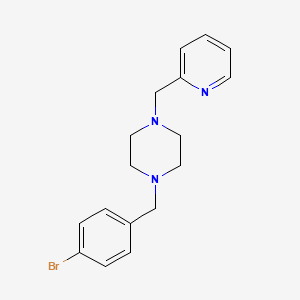
![N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5636081.png)
![6-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5636088.png)
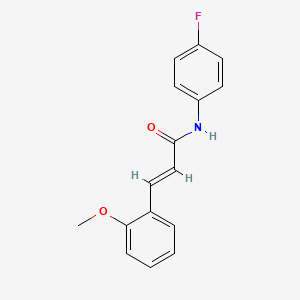
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5636105.png)
![N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5636109.png)
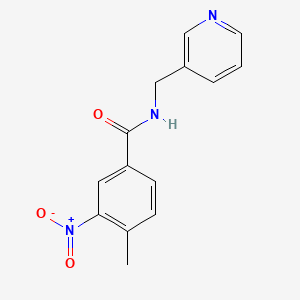
![2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)
